N-(2-AMINOETHYL)-3-CHLOROANILINE
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Overview
Description
N-(2-Aminoethyl)-3-chloroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminoethyl group attached to the nitrogen atom of a 3-chloroaniline moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asAngiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .
Mode of Action
It may inhibit ace2, preventing the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation . This is speculative and based on the action of similar compounds .
Biochemical Pathways
Compounds with similar structures have been found to modulate lysosomal ph . They facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes, disrupting the homeostasis of lysosomal pH .
Result of Action
Similar compounds have been found to increase the cellular uptake of peptide nucleic acids (pnas), specifically, up to 66-fold higher compared to without using these nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-chloroaniline typically involves the reaction of 3-chloroaniline with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of a wide range of substituted aniline derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-3-chloroaniline has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)glycine
Uniqueness
N-(2-Aminoethyl)-3-chloroaniline is unique due to the presence of both an aminoethyl group and a chloro substituent on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
14088-83-6 |
---|---|
Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.6 |
Purity |
93 |
Origin of Product |
United States |
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